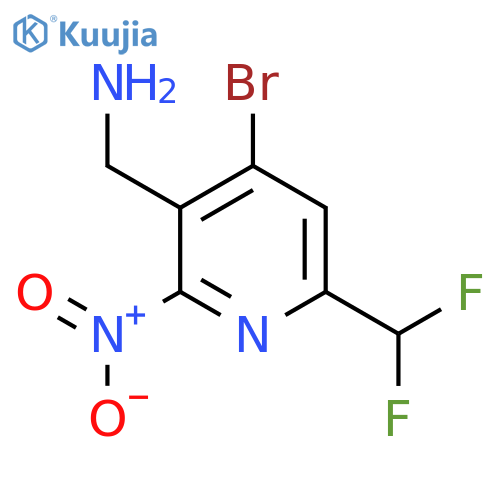Cas no 1806920-81-9 (3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine)

1806920-81-9 structure
商品名:3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine
CAS番号:1806920-81-9
MF:C7H6BrF2N3O2
メガワット:282.04224729538
CID:4864275
3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine
-
- インチ: 1S/C7H6BrF2N3O2/c8-4-1-5(6(9)10)12-7(13(14)15)3(4)2-11/h1,6H,2,11H2
- InChIKey: QJGWLLWHYGDMSQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(F)F)N=C(C=1CN)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 84.7
3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029056340-1g |
3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine |
1806920-81-9 | 97% | 1g |
$2,980.00 | 2022-03-31 | |
| Alichem | A029056340-250mg |
3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine |
1806920-81-9 | 97% | 250mg |
$988.80 | 2022-03-31 | |
| Alichem | A029056340-500mg |
3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine |
1806920-81-9 | 97% | 500mg |
$1,630.00 | 2022-03-31 |
3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
1806920-81-9 (3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine) 関連製品
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
